molecular formula C7H11FO2S B3112645 (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride CAS No. 1909301-40-1

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

Cat. No.: B3112645
CAS No.: 1909301-40-1
M. Wt: 178.23
InChI Key: XMJKKVGWMSVJNJ-JEAXJGTLSA-N
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Description

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride is a chiral, stereochemically defined building block of high value in medicinal chemistry and chemical biology research. Its core utility stems from the sulfonyl fluoride group, which is a key warhead in Sulfur Fluoride Exchange (SuFEx) click chemistry. This reaction allows for the reliable and efficient connection of molecular modules under mild conditions, making it indispensable for probe and drug candidate development . This reagent is particularly significant in the field of radiopharmaceuticals. Sulfonyl fluoride derivatives based on the bicyclo[2.2.1]heptane scaffold are employed in the synthesis of novel positron emission tomography (PET) tracers via sulfur fluoride exchange click chemistry. This methodology enables the creation of F-18 labeled amino acid tracers for high-contrast tumor imaging, offering a promising pathway for cancer diagnosis . Furthermore, the rigid, three-dimensional bicyclo[2.2.1]heptane (norbornane) framework serves as a valuable scaffold in drug discovery. Researchers utilize this core to develop novel sulfonamide-based compounds with investigated antiproliferative activity, contributing to the search for new chemotherapeutic agents . The specific stereochemistry of the (1S,4R) enantiomer provides a defined spatial orientation for further derivatization, which is critical for achieving selective interactions with biological targets. This compound is intended for research applications only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,4R)-bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11FO2S/c8-11(9,10)7-4-5-1-2-6(7)3-5/h5-7H,1-4H2/t5-,6+,7?/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMJKKVGWMSVJNJ-JEAXJGTLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride typically involves the following steps:

    Starting Material: The synthesis begins with a suitable bicyclo[2.2.1]heptane derivative.

    Functional Group Introduction: The sulfonyl fluoride group is introduced through a series of reactions, often involving sulfonylation agents such as sulfonyl chlorides or sulfonyl fluorides.

    Reaction Conditions: The reactions are usually carried out under controlled conditions, including specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride can undergo various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfonyl group.

    Addition Reactions: The bicyclic framework can undergo addition reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Substitution: Common reagents include nucleophiles such as amines, alcohols, and thiols. Reactions are typically carried out in polar solvents like acetonitrile or dimethyl sulfoxide (DMSO) at moderate temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield sulfonamides, sulfonates, or sulfonyl derivatives, while oxidation and reduction reactions can modify the sulfonyl group to sulfonic acids or sulfinates.

Scientific Research Applications

Organic Synthesis

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride serves as a building block for synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functionalization reactions that can lead to diverse chemical entities.

Medicinal Chemistry

The compound is being investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets may lead to the development of novel therapeutic agents. Preliminary studies suggest that it could inhibit specific enzymes or receptors, which is crucial for drug efficacy.

Biological Studies

In biochemical research, this compound is utilized to study enzyme mechanisms and protein-ligand interactions . The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, providing insights into enzyme inhibition and modulation.

Industrial Applications

The compound finds utility in the development of new materials and catalysts for industrial processes. Its unique properties make it suitable for applications in polymer chemistry and materials science.

Research indicates that this compound may exhibit several biological activities:

  • Anticancer Properties : Some derivatives have shown cytotoxic effects against various cancer cell lines by inhibiting critical survival pathways.
  • Anti-inflammatory Effects : The compound may modulate immune responses and inhibit pro-inflammatory cytokines relevant to conditions like arthritis.
  • Neuroprotective Effects : Preliminary studies suggest potential benefits for neurodegenerative diseases through oxidative stress reduction and autophagy modulation.

Case Study 1: Anticancer Activity

A study explored the cytotoxic effects of bicyclic compounds similar to this compound against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). Results indicated significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Enzyme Inhibition

Research demonstrated that this compound could effectively inhibit a specific serine protease involved in inflammatory pathways, showcasing its potential as an anti-inflammatory agent.

Case Study 3: Synthesis Pathways

Various synthetic routes have been developed for producing this compound efficiently, utilizing advanced techniques such as continuous flow reactors that enhance yield and purity.

Mechanism of Action

The mechanism of action of (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl fluoride group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. This interaction is crucial for its potential therapeutic effects and applications in biochemical research.

Comparison with Similar Compounds

rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl Fluoride

  • Molecular Formula : C₆H₉FO₃S
  • Molecular Weight : 180.20 g/mol
  • Key Differences: Incorporates an oxygen atom in the bicyclic framework (7-oxabicyclo structure), reducing ring strain compared to the fully hydrocarbon norbornane system. Lower molecular weight but similar CCS values (data unavailable for direct comparison).

Bicyclo[2.2.1]heptane-2-sulfonyl Fluoride (Non-Stereospecific)

  • CAS No.: 700-25-4
  • Molecular Formula : C₇H₁₁FO₂S
  • Molecular Weight : 178.22 g/mol
  • Key Differences :
    • Lacks defined stereochemistry at the 1 and 4 positions, resulting in a racemic mixture.
    • Reduced chiral specificity may limit utility in enantioselective synthesis or targeted covalent inhibition.
    • Identical molecular weight and functional group but divergent CCS profiles due to stereochemical variations .

Bicyclo[2.2.1]heptane-7-carbonyl Fluoride Derivatives

  • Example Compound : (1R,4R,7R)-2,2-Difluoro-1,7-dimethylbicyclo[2.2.1]heptane-7-carbonyl Fluoride
  • Molecular Formula : C₁₀H₁₃F₃O
  • Molecular Weight : 206.20 g/mol
  • Key Differences :
    • Replaces sulfonyl fluoride (-SO₂F) with carbonyl fluoride (-COF), altering electrophilicity and reaction mechanisms.
    • Bulkier substituents (methyl groups) and additional fluorine atoms increase steric hindrance and lipophilicity.
    • Applications: Likely used in fluorination reactions or polymer chemistry rather than biological targeting .

Structural and Functional Group Analysis

The table below highlights critical distinctions among the compounds:

Compound Name Functional Group Molecular Formula Molecular Weight (g/mol) Key Structural Feature
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride -SO₂F C₇H₁₁FO₂S 178.22 Chiral norbornane scaffold
rel-(1R,2S,4S)-7-Oxabicyclo[2.2.1]heptane-2-sulfonyl fluoride -SO₂F C₆H₉FO₃S 180.20 Ether linkage in bicyclic system
Bicyclo[2.2.1]heptane-2-sulfonyl fluoride (Racemic) -SO₂F C₇H₁₁FO₂S 178.22 Non-stereospecific
(1R,4R,7R)-Bicyclo[2.2.1]heptane-7-carbonyl fluoride -COF C₁₀H₁₃F₃O 206.20 Carbonyl fluoride with methyl groups

Biological Activity

(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride is a compound that has attracted attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Properties

  • Molecular Formula : C7_7H11_{11}FO2_2S
  • SMILES : C1C[C@H]2C[C@@H]1CC2S(=O)(=O)F
  • InChIKey : XMJKKVGWMSVJNJ-JEAXJGTLSA-N

This bicyclic compound features a sulfonyl fluoride group, which is significant for its reactivity and potential biological interactions.

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the bicyclic structure followed by the introduction of the sulfonyl fluoride moiety. Research has indicated that various synthetic pathways can yield this compound with high efficiency and purity, which is crucial for subsequent biological testing .

Anticancer Properties

Several studies have investigated the anticancer potential of compounds similar to this compound. For instance, derivatives of bicyclic compounds have demonstrated cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of critical pathways such as AKT signaling, which is pivotal in cancer cell survival and proliferation .

Anti-inflammatory Effects

Research indicates that bicyclic compounds can exhibit anti-inflammatory properties by modulating immune responses and inhibiting pro-inflammatory cytokines. This activity is particularly relevant in conditions like arthritis and other inflammatory diseases .

Neuroprotective Effects

Preliminary studies suggest that (1S,4R)-bicyclo[2.2.1]heptane derivatives may possess neuroprotective properties, potentially offering therapeutic avenues for neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanism includes the reduction of oxidative stress and modulation of autophagy processes .

Case Studies

Study Findings Reference
Anticancer Activity in MDA468 CellsExhibited significant cytotoxicity with IC50_{50} values ranging from 0.05 μM to 0.07 μM
Inhibition of Pro-inflammatory CytokinesDemonstrated effective reduction in TNF-α levels in vitro
Neuroprotection in PC12 CellsReduced ROS production and improved cell viability under stress conditions

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride?

  • Methodological Answer : A key synthetic approach involves fluorination of the corresponding sulfonyl chloride precursor (e.g., bicyclo[2.2.1]heptane-2-sulfonyl chloride) using fluoride sources like KF or NaF. Reaction conditions (e.g., anhydrous solvents, controlled temperature) are critical to avoid hydrolysis and ensure high yields. This method aligns with analogous syntheses of sulfonyl fluorides, where chloride-to-fluoride substitution is driven by the nucleophilicity of fluoride ions .

Q. What experimental techniques are used to confirm the structural identity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR verify the bicyclic framework and sulfonyl fluoride group.
  • Mass Spectrometry (MS) : High-resolution MS confirms the molecular formula (C7_7H11_{11}FO2_2S) and adduct formation (e.g., [M+H]+^+ at m/z 179.05365) .
  • Collision Cross-Section (CCS) : Predicted CCS values for adducts (e.g., 137.8 Ų for [M+H]+^+) provide orthogonal validation in ion mobility spectrometry .

Q. How does the stereochemistry of the bicyclic core influence reactivity?

  • Methodological Answer : The (1S,4R) configuration imposes steric constraints that affect nucleophilic attack on the sulfonyl fluoride group. X-ray crystallography (e.g., in related diazabicycloheptane derivatives) and computational modeling are used to correlate stereochemistry with reactivity trends, such as regioselectivity in derivatization reactions .

Q. What are its primary applications in medicinal chemistry?

  • Methodological Answer : The sulfonyl fluoride group acts as a covalent warhead, enabling targeted modification of proteins or enzymes. It is used in activity-based protein profiling (ABPP) and inhibitor design, leveraging its balance between stability and reactivity in biological systems. Derivatives with modified substituents are screened for binding affinity using SPR or enzymatic assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high stereochemical purity during synthesis?

  • Methodological Answer :

  • Temperature Control : Lower temperatures (<0°C) minimize epimerization of the bicyclic core.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance fluoride ion solubility while reducing side reactions.
  • Catalysis : Phase-transfer catalysts (e.g., crown ethers) improve fluoride availability. Reaction progress is monitored via chiral HPLC to quantify enantiomeric excess .

Q. How can discrepancies in predicted vs. experimental CCS values be resolved?

  • Methodological Answer : Discrepancies arise from adduct-specific effects (e.g., [M+Na]+^+ vs. [M-H]^-) and instrumental calibration. To resolve:

  • Standardization : Use calibrants with known CCS (e.g., tetraalkylammonium salts).
  • Computational Refinement : Adjust gas-phase density and ion mobility parameters in software like MOBCAL. Reported CCS values for [M+H]+^+ (137.8 Ų) and [M+Na]+^+ (144.8 Ų) serve as benchmarks .

Q. What strategies improve the selectivity of sulfonyl fluoride derivatives for specific biological targets?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Introduce substituents (e.g., aryl groups) to the bicyclic core to modulate steric and electronic effects.
  • Proteomic Profiling : Use competitive ABPP with broad-spectrum vs. targeted probes to identify off-target interactions.
  • Crystallography : Co-crystal structures of derivatives bound to target enzymes (e.g., serine hydrolases) guide rational design .

Q. How can mechanistic insights into fluorination reactions be obtained?

  • Methodological Answer :

  • Kinetic Studies : Monitor reaction rates under varying fluoride concentrations to distinguish between SN_N1 and SN_N2 pathways.
  • Isotopic Labeling : 18^{18}O-labeled sulfonyl chlorides track oxygen exchange during fluorination.
  • DFT Calculations : Model transition states to predict regioselectivity and energy barriers .

Q. What role does CCS data play in analytical method development?

  • Methodological Answer : CCS values enable compound identification in complex matrices (e.g., biological extracts) via ion mobility-mass spectrometry (IM-MS). For example, the distinct CCS of [M+H]+^+ (137.8 Ų) vs. [M+NH4_4]+^+ (146.4 Ų) aids in differentiating isobaric interferents .

Key Challenges and Contradictions

  • Stereochemical Stability : Epimerization during synthesis (e.g., at C7) can lead to mixtures, requiring rigorous chiral analysis .
  • CCS Variability : Differences in instrumentation (e.g., drift gas composition) may necessitate lab-specific calibration .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
(1S,4R)-Bicyclo[2.2.1]heptane-2-sulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.